![molecular formula C12H9ClFNO2 B1470131 1-[(2-クロロ-6-フルオロフェニル)メチル]-1H-ピロール-3-カルボン酸 CAS No. 1500987-02-9](/img/structure/B1470131.png)
1-[(2-クロロ-6-フルオロフェニル)メチル]-1H-ピロール-3-カルボン酸
説明
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid (CFPCA) is an organic compound belonging to the class of pyrroles. It is a colorless, crystalline solid with a melting point of 157-158 °C and a boiling point of 187-188 °C. CFPCA is soluble in water and organic solvents such as ethanol, acetone, and ethyl acetate. CFPCA is a versatile compound that is used in a variety of scientific and industrial applications.
科学的研究の応用
抗炎症性化合物
この化合物は、潜在的な抗炎症剤として特定されています . この化合物はプロドラッグアプローチを用いて設計され、胃潰瘍効果を伴わずに、COX-2阻害剤ルミラコキシブに匹敵する抗炎症および鎮痛作用を示しました . これは、慢性炎症性疾患の治療のための有望な候補となります .
鎮痛化合物
抗炎症作用に加えて、この化合物は鎮痛(痛みを和らげる)作用も示します . これは、特に炎症を伴う状態における疼痛の管理に役立つ可能性があります .
非潰瘍性プロトタイプ
この化合物は、慢性炎症性疾患の治療のための新しい非潰瘍性プロトタイプとして特定されています . これは、潰瘍を引き起こす副作用なしに、抗炎症薬の利点を提供できる可能性があることを意味します .
細胞遊走の阻害
チオグリコール酸誘導性腹膜炎モデルを用いて、この化合物は細胞遊走を50.4%阻害することが示され、一方ルミラコキシブは18%阻害しました . これは、細胞遊走の阻害が有益となり得る状態における潜在的な用途を示唆しています .
薬物合成における潜在的な役割
この化合物は、他の薬物の合成に役割を果たす可能性があります。 例えば、治療的用途を持つより複雑な分子の合成における構成要素として使用できます .
薬理学における研究ツール
その生物活性から、この化合物は薬理学における研究ツールとして使用できます。 これは、炎症や疼痛のメカニズム、およびCOX-2阻害剤の役割を研究するために使用できます .
作用機序
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid acts as a weak acid, releasing hydrogen ions when dissolved in water. The hydrogen ions interact with other molecules in the solution, resulting in a change in the pH of the solution. This change in pH can be used to study the structure and properties of organic molecules.
Biochemical and Physiological Effects
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been used in the synthesis of pharmaceuticals, such as antifungal drugs, and has been shown to have antibacterial activity. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been shown to have antioxidant, anti-inflammatory, and anticonvulsant properties.
実験室実験の利点と制限
One of the main advantages of using 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid in lab experiments is its low cost and availability. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a versatile compound that can be used in a variety of applications. However, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a weak acid and is not very stable in solution, so it should be used with caution.
将来の方向性
1. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used as a starting material in the synthesis of more complex organic compounds.
2. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used as a reagent in the synthesis of pharmaceuticals.
3. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the study of the structure and properties of organic molecules.
4. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used to study the biochemical and physiological effects of organic compounds.
5. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new pesticides.
6. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new dyes and pigments.
7. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new materials with improved properties.
8. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new catalysts for chemical reactions.
9. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new drugs for the treatment of diseases.
10. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new diagnostic tests for diseases.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAXGXGCTIWCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)

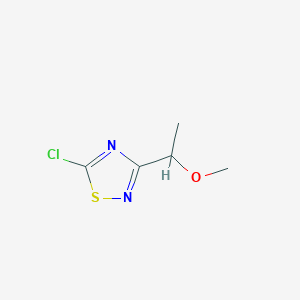
![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)
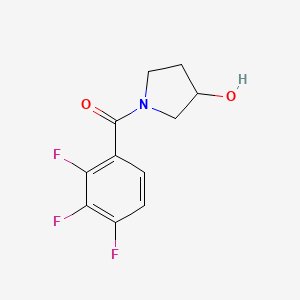
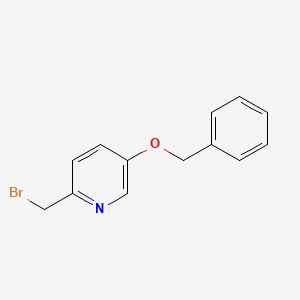
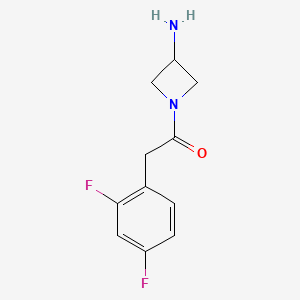
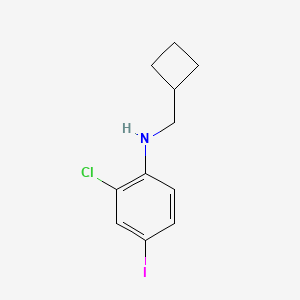
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)